2,2,4,6-Tetramethyl-7-[2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1,2,3,4-tetrahydroquinoline
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Overview
Description
2,2,4,6-TETRAMETHYL-7-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a thiophene ring, a triazolopyrimidine moiety, and a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6-TETRAMETHYL-7-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step organic reactions. Common synthetic routes include:
Formation of the Triazolopyrimidine Moiety: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: This can be achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Construction of the Tetrahydroquinoline Core: This step may involve cyclization reactions using suitable starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,4,6-TETRAMETHYL-7-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-1,2,3,4-TETRAHYDROQUINOLINE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolopyrimidine moiety can be reduced under specific conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the triazolopyrimidine moiety can produce corresponding amines.
Scientific Research Applications
2,2,4,6-TETRAMETHYL-7-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-1,2,3,4-TETRAHYDROQUINOLINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2,2,4,6-TETRAMETHYL-7-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-boronic acid pinacol ester.
Triazolopyrimidine Derivatives: Compounds with the triazolopyrimidine moiety, such as certain kinase inhibitors.
Tetrahydroquinoline Derivatives: Compounds featuring the tetrahydroquinoline core, used in various medicinal chemistry applications.
Uniqueness
2,2,4,6-TETRAMETHYL-7-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]-1,2,3,4-TETRAHYDROQUINOLINE is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H23N5S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2,2,4,6-tetramethyl-7-(2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C22H23N5S/c1-13-10-15-14(2)12-22(3,4)25-17(15)11-16(13)18-7-8-23-21-24-20(26-27(18)21)19-6-5-9-28-19/h5-11,14,25H,12H2,1-4H3 |
InChI Key |
LAJQVERKTKJXIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)C3=CC=NC4=NC(=NN34)C5=CC=CS5)C)(C)C |
Origin of Product |
United States |
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